molecular formula C19H17ClN2O3 B13208114 Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Cat. No.: B13208114
M. Wt: 356.8 g/mol
InChI Key: JUIBZDXXAHBFTP-UHFFFAOYSA-N
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Description

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, an oxazole ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl N-[3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-8-5-9-16(10-15)22-19(23)24-12-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

JUIBZDXXAHBFTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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